18:1-17:1-18:1 TG-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C56H102O6 |

|---|---|

Poids moléculaire |

876.4 g/mol |

Nom IUPAC |

[1,1,2,3,3-pentadeuterio-2-[(Z)-heptadec-10-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C56H102O6/c1-4-7-10-13-16-19-22-25-28-31-33-36-39-42-45-48-54(57)60-51-53(62-56(59)50-47-44-41-38-35-30-27-24-21-18-15-12-9-6-3)52-61-55(58)49-46-43-40-37-34-32-29-26-23-20-17-14-11-8-5-2/h21,24-26,28-29,53H,4-20,22-23,27,30-52H2,1-3H3/b24-21-,28-25-,29-26-/i51D2,52D2,53D |

Clé InChI |

MOYCRTIGLGCJHW-CRHZRDJVSA-N |

SMILES isomérique |

[2H]C(OC(=O)CCCCCCC/C=C\CCCCCCCC)(C(OC(=O)CCCCCCCC/C=C\CCCCCC)(C(OC(=O)CCCCCCC/C=C\CCCCCCCC)([2H])[2H])[2H])[2H] |

SMILES canonique |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCC=CCCCCCC |

Origine du produit |

United States |

Foundational & Exploratory

A Technical Guide to 18:1-17:1-18:1 TG-d5: An Internal Standard for Quantitative Lipidomics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the deuterated triglyceride 18:1-17:1-18:1 TG-d5, a critical tool for accurate and reproducible quantification of triglycerides in complex biological samples. Its primary application is as an internal standard in mass spectrometry-based lipidomics, where it compensates for variations in sample preparation and analysis.

Core Properties and Specifications

This compound, chemically known as 1,3-dioleoyl-2-heptadec-10Z-enoyl-glycerol-d5, is a synthetic triglyceride containing two oleic acid (18:1) chains, one heptadecenoic acid (17:1) chain, and a glycerol (B35011) backbone labeled with five deuterium (B1214612) atoms. This isotopic labeling makes it chemically analogous to endogenous triglycerides but easily distinguishable by mass spectrometry.

| Property | Value |

| Chemical Name | 1,3-dioleoyl-2-heptadec-10Z-enoyl-glycerol-d5 |

| Molecular Formula | C₅₆H₉₇D₅O₆ |

| Molecular Weight | 876.44 g/mol |

| CAS Number | 2342574-91-6 |

| Purity | >99% (as determined by TLC) |

| Form | Solution |

| Storage Temperature | -20°C |

Application in Quantitative Lipidomics

This compound is a component of the widely used UltimateSPLASH™ ONE internal standard mixture. Its primary role is to serve as an internal standard for the quantification of triglycerides in various biological matrices such as plasma, serum, tissues, and cell cultures. The odd-chain fatty acid (17:1) and deuterium labeling ensure that it does not interfere with the measurement of naturally occurring triglycerides.

The use of this internal standard is crucial for correcting analytical variability, including:

-

Sample extraction efficiency: It accounts for lipid losses during the extraction process.

-

Ionization efficiency: It normalizes for fluctuations in the ionization process within the mass spectrometer's source.

-

Injection volume variations: It corrects for minor inconsistencies in sample injection.

Experimental Protocols

The following sections outline a general workflow for the use of this compound as an internal standard in a typical lipidomics experiment.

Sample Preparation and Lipid Extraction

The internal standard should be added to the sample at the earliest stage of the workflow to account for variability throughout the entire process.

1. Spiking of Internal Standard:

-

The this compound, typically as part of a standard mixture like UltimateSPLASH™ ONE, is added to the biological sample (e.g., plasma, cell lysate) at a known concentration. The exact amount will depend on the expected concentration of triglycerides in the sample and the sensitivity of the mass spectrometer.

2. Lipid Extraction:

Several methods can be employed for lipid extraction. The choice of method depends on the sample type and the specific lipids of interest.

-

Folch Method (Chloroform/Methanol):

-

To the sample spiked with the internal standard, add a 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727).

-

Vortex thoroughly to create a single-phase solution and allow for protein precipitation.

-

Add water or a saline solution to induce phase separation.

-

Centrifuge to separate the layers. The lower organic phase, containing the lipids, is collected.

-

The solvent is then evaporated under a stream of nitrogen or by vacuum centrifugation.

-

-

Matyash Method (MTBE/Methanol):

-

To the spiked sample, add methanol followed by methyl-tert-butyl ether (MTBE).

-

Vortex and then add water to induce phase separation.

-

Centrifuge, and the upper organic phase containing the lipids is collected.

-

The solvent is evaporated as described above.

-

3. Reconstitution:

-

The dried lipid extract is reconstituted in a solvent compatible with the liquid chromatography system, typically a mixture of isopropanol (B130326) and acetonitrile.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The reconstituted lipid extract is then analyzed by LC-MS/MS. A reversed-phase C18 column is commonly used for the separation of triglycerides.

| Parameter | Typical Conditions |

| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid |

| Mobile Phase B | Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | A linear gradient from a low to a high percentage of mobile phase B is used to elute triglycerides based on their hydrophobicity. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

Mass Spectrometry Parameters:

The mass spectrometer is typically operated in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for quantitative analysis. This involves selecting the precursor ion of the target lipid and a specific fragment ion.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 893.83 [M+NH₄]⁺ | Varies (Neutral loss of a fatty acid) |

Note: The specific product ions for triglycerides arise from the neutral loss of one of the fatty acyl chains. For this compound, this would correspond to the loss of oleic acid (18:1) or heptadecenoic acid (17:1). The exact m/z of the product ion will depend on which fatty acid is lost.

Data Analysis and Quantification

The peak areas of the endogenous triglycerides are normalized to the peak area of the this compound internal standard. A calibration curve, constructed using known concentrations of non-labeled triglyceride standards and a fixed concentration of the internal standard, is then used to determine the absolute concentration of the endogenous triglycerides in the original sample.

Visualization of the Experimental Workflow

The following diagram illustrates the typical workflow for a quantitative lipidomics experiment utilizing this compound.

Caption: Quantitative lipidomics workflow using this compound.

Conclusion

A Technical Guide to 1,3-dioleoyl-2-heptadec-10Z-enoyl-glycerol-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and proposed analytical methodologies for the mixed-acid triglyceride, 1,3-dioleoyl-2-heptadec-10Z-enoyl-glycerol-d5. Due to the novelty of this specific deuterated triglyceride, this document compiles information from the analysis of its constituent fatty acids and analogous triglyceride structures. Detailed hypothetical experimental protocols for synthesis and characterization are presented to guide researchers in their work with this and similar molecules. This guide is intended for professionals in lipid research and drug development who require a technical understanding of complex, isotopically labeled lipids.

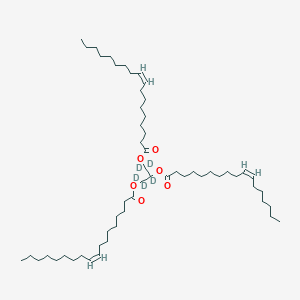

Chemical Structure and Properties

1,3-dioleoyl-2-heptadec-10Z-enoyl-glycerol-d5 is a mixed-acid triglyceride built on a deuterated glycerol (B35011) backbone. Specifically, it consists of a glycerol-d5 molecule esterified with two oleic acid moieties at the sn-1 and sn-3 positions, and a heptadec-10Z-enoic acid moiety at the sn-2 position.

-

Glycerol-d5 Backbone : The glycerol backbone is deuterated at all five carbon-bound hydrogen positions ((HOCD₂)₂CDOH), providing a stable isotopic label for mass spectrometry-based quantification and tracer studies.[1][2][3][4]

-

sn-1 and sn-3 Acyl Chains: Oleic Acid : Oleic acid is a monounsaturated omega-9 fatty acid with 18 carbon atoms and a single cis double bond between carbons 9 and 10 (18:1 n-9).[5][6][7][8][9] Its chemical formula is CH₃(CH₂)₇CH=CH(CH₂)₇COOH.

-

sn-2 Acyl Chain: Heptadec-10Z-enoic Acid : Heptadec-10Z-enoic acid is a monounsaturated fatty acid with 17 carbon atoms and a cis double bond between carbons 10 and 11 (17:1 n-7). Its chemical formula is CH₃(CH₂)₅CH=CH(CH₂)₈COOH.

The complete chemical structure is systematically named [1,1,2,3,3-pentadeuterio-1,3-di((9Z)-octadec-9-enoyloxy)propan-2-yl] (10Z)-heptadec-10-enoate.

Table 1: Physicochemical Properties (Predicted)

| Property | Value | Source/Method |

| Molecular Formula | C₅₅H₉₇D₅O₆ | Calculated |

| Molecular Weight | 865.48 g/mol | Calculated |

| Physical State | Likely an oil at room temperature | Inferred from component fatty acids |

| Solubility | Soluble in nonpolar organic solvents (e.g., hexane, chloroform), miscible with DMF, DMSO, and ethanol. | Inferred from similar triglycerides |

Hypothetical Synthesis

The synthesis of mixed-acid triglycerides like 1,3-dioleoyl-2-heptadec-10Z-enoyl-glycerol-d5 can be approached through a multi-step chemoenzymatic process to ensure regioselectivity.[10][11][12]

Experimental Protocol: Chemoenzymatic Synthesis

-

Protection of Glycerol-d5 : React glycerol-d5 with a suitable protecting group (e.g., trityl chloride) to selectively block the primary hydroxyl groups at the sn-1 and sn-3 positions.

-

Esterification at sn-2 Position : Acylate the free secondary hydroxyl group at the sn-2 position with heptadec-10Z-enoic acid using a mild coupling agent (e.g., DCC/DMAP) or by conversion to the acid chloride followed by reaction with the protected glycerol-d5.

-

Deprotection : Remove the protecting groups from the sn-1 and sn-3 positions.

-

Esterification at sn-1 and sn-3 Positions : Esterify the free primary hydroxyl groups with an excess of oleic acid. This can be achieved using chemical methods or, for higher selectivity, with a 1,3-specific lipase (B570770) (e.g., from Rhizomucor miehei).[13]

-

Purification : The final product can be purified using column chromatography on silica (B1680970) gel.

Caption: Hypothetical chemoenzymatic synthesis workflow for 1,3-dioleoyl-2-heptadec-10Z-enoyl-glycerol-d5.

Analytical Characterization

A combination of chromatographic and spectroscopic techniques is necessary for the comprehensive characterization of 1,3-dioleoyl-2-heptadec-10Z-enoyl-glycerol-d5.

Chromatographic Analysis

Experimental Protocol: HPLC Analysis

-

Technique : Reversed-phase high-performance liquid chromatography (RP-HPLC) is suitable for separating triglycerides based on their partition number (PN = CN - 2 * DB, where CN is the carbon number and DB is the number of double bonds).[14][15][16][17][18]

-

Column : A C18 stationary phase is commonly used.[15]

-

Mobile Phase : A gradient of acetonitrile (B52724) and a stronger solvent like isopropanol (B130326) or methyl tert-butyl ether is effective.[17]

-

Detector : An evaporative light-scattering detector (ELSD) or a mass spectrometer (MS) can be used for detection, as triglycerides lack a strong chromophore for UV detection.[14][17]

Mass Spectrometry

Experimental Protocol: LC-MS/MS Analysis

-

Ionization : Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used. ESI with ammonium (B1175870) adducts is common for triglycerides.[19][20]

-

Analysis : High-resolution mass spectrometry will confirm the elemental composition. Tandem mass spectrometry (MS/MS) can be used to identify the fatty acid composition by observing the neutral loss of each fatty acid from the precursor ion.[21][22] The d5-label on the glycerol backbone will result in a 5 Dalton mass shift compared to the non-deuterated analog, aiding in its identification and quantification in complex biological matrices.

Table 2: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M+NH₄]⁺ | 882.55 |

| [M+Na]⁺ | 887.49 |

| [M-Oleic Acid]⁺ | 583.47 |

| [M-Heptadec-10Z-enoic Acid]⁺ | 597.48 |

NMR Spectroscopy

Experimental Protocol: ¹H and ¹³C NMR

-

Solvent : Deuterated chloroform (B151607) (CDCl₃) is a common solvent.

-

¹H NMR : The proton NMR spectrum will show characteristic signals for the glycerol backbone (deuterated, so signals will be absent or significantly reduced), the double bonds of the fatty acids (~5.3-5.4 ppm), the alpha-carbonyl methylene (B1212753) groups (~2.3 ppm), and the terminal methyl groups (~0.9 ppm).[23][24][25]

-

¹³C NMR : The carbon NMR spectrum will provide detailed information about the carbon skeleton, including the carbonyl carbons (~172-173 ppm), the double bond carbons (~127-130 ppm), and the glycerol carbons.[24][26][27]

Potential Applications and Logical Workflows

The deuterated nature of 1,3-dioleoyl-2-heptadec-10Z-enoyl-glycerol-d5 makes it a valuable tool for metabolic research and drug development.

-

Metabolic Tracer : It can be used as an internal standard for the quantification of its non-deuterated counterpart in biological samples.

-

Lipid Metabolism Studies : It can be used to trace the absorption, distribution, metabolism, and excretion (ADME) of this specific triglyceride.

Caption: A logical workflow for the application of 1,3-dioleoyl-2-heptadec-10Z-enoyl-glycerol-d5 in metabolic research.

Conclusion

While direct experimental data for 1,3-dioleoyl-2-heptadec-10Z-enoyl-glycerol-d5 is not currently available in the public domain, this guide provides a robust framework for its synthesis, characterization, and potential applications based on established principles of lipid chemistry and analysis. The detailed hypothetical protocols and workflows serve as a valuable resource for researchers embarking on the study of this and other complex, isotopically labeled triglycerides. As research in lipidomics advances, the use of such precisely designed molecules will be instrumental in unraveling the intricate roles of lipids in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glycerol-1,1,2,3,3-D5 [myskinrecipes.com]

- 3. Glycerol-1,1,2,3,3-d5 D 98atom 62502-71-0 [sigmaaldrich.com]

- 4. Glycerol (1,1,2,3,3-Dâ ) - Cambridge Isotope Laboratories, DLM-1229-5 [isotope.com]

- 5. quora.com [quora.com]

- 6. Oleic Acid: Structure, Sources, and Versatile Applications Across Industries - Amerigo Scientific [amerigoscientific.com]

- 7. Oleic Acid: Structure, Properties, Uses & Importance in Chemistry [vedantu.com]

- 8. Oleic acid | Definition, Uses, & Structure | Britannica [britannica.com]

- 9. Oleic acid - Wikipedia [en.wikipedia.org]

- 10. royalsocietypublishing.org [royalsocietypublishing.org]

- 11. Triglyceride Synthesis and Its Role in Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. lib3.dss.go.th [lib3.dss.go.th]

- 16. aocs.org [aocs.org]

- 17. youngin.com [youngin.com]

- 18. HPLC-MS Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]

- 19. Analysis of triglycerides using atmospheric pressure chemical ionization mass spectrometry | Semantic Scholar [semanticscholar.org]

- 20. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 21. lcms.cz [lcms.cz]

- 22. LC-MS/MS Analysis of Triglycerides in Blood-Derived Samples | Springer Nature Experiments [experiments.springernature.com]

- 23. researchgate.net [researchgate.net]

- 24. 1H-Nuclear Magnetic Resonance Analysis of the Triacylglyceride Composition of Cold-Pressed Oil from Camellia japonica - PMC [pmc.ncbi.nlm.nih.gov]

- 25. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. aocs.org [aocs.org]

An In-depth Technical Guide to the Physical Properties of 18:1-17:1-18:1 TG-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and theoretical physical properties of the deuterated mixed-acid triglyceride, 18:1-17:1-18:1 TG-d5. This molecule, also known as 1,3-dioleoyl-2-heptadecanoyl-glycerol-d5, serves as a crucial internal standard in advanced lipidomic analyses due to its structural similarity to endogenous triglycerides and its distinct mass shift. This document details its chemical identity, expected physical characteristics, and provides standardized protocols for its analysis.

Chemical Identity and Structure

This compound is a mixed triglyceride containing two oleic acid (18:1) chains at the sn-1 and sn-3 positions and one heptadecanoic acid (17:0) chain at the sn-2 position of the glycerol (B35011) backbone. The "-d5" designation indicates that five hydrogen atoms on the glycerol backbone have been replaced with deuterium, providing a stable isotopic label for mass spectrometry-based quantification.

Table 1: Chemical Identifiers for this compound

| Property | Value |

| Systematic Name | 1,3-di((Z)-octadec-9-enoyl)-2-heptadecanoyl-glycerol-1,1,2,3,3-d5 |

| Common Name | 1,3-dioleoyl-2-heptadecanoyl-glycerol-d5 |

| Abbreviation | TG(18:1/17:1/18:1)-d5 |

| CAS Number | 2342574-91-6 |

| Molecular Formula | C₅₆H₉₇D₅O₆ |

| Exact Mass | 891.81 g/mol |

Physical Properties

Direct experimental data for many physical properties of this compound are not extensively published due to its specific application as an analytical standard. However, its properties can be inferred from the general characteristics of mixed, unsaturated triglycerides.[1][2]

Table 2: Summary of Physical Properties

| Property | Description / Expected Value | Rationale / Notes |

| Physical State | Likely a liquid or semi-solid at room temperature (25°C).[3] | The presence of two unsaturated oleic acid chains introduces kinks, preventing tight packing of the molecules and thus lowering the melting point compared to fully saturated triglycerides.[2] |

| Melting Point | Not experimentally determined. Expected to be low. | Unsaturated fats generally have lower melting points than their saturated counterparts.[1] Mixed triglycerides often exhibit complex melting behavior and polymorphism. |

| Boiling Point | Not applicable. Decomposes at high temperatures. | Triglycerides have very high molecular weights and will thermally degrade before boiling under atmospheric pressure. |

| Density | Expected to be less than 1.0 g/mL (floats on water).[1][3] | Triglycerides are generally less dense than water. Densities for similar long-chain triglycerides are typically in the range of 0.90-0.92 g/mL.[2] |

| Solubility | Insoluble in water.[1] Soluble in nonpolar organic solvents (e.g., chloroform (B151607), hexane, diethyl ether) and moderately soluble in less polar solvents (e.g., ethanol, methanol).[4][5] | As a nonpolar lipid, it is hydrophobic. Solubility in organic solvents is a key characteristic for its extraction and analysis. |

| Appearance | Expected to be a colorless to slightly yellowish oil or solid.[2] | The color is dependent on purity; impurities can cause a yellowish appearance. |

Experimental Protocols

The following sections provide detailed methodologies for common experiments involving this compound, primarily focusing on its use in lipidomics.

Protocol 1: Lipid Extraction from Plasma (Folch Method)

This protocol describes a standard method for extracting total lipids, including triglycerides, from a plasma sample, incorporating this compound as an internal standard.[6][7][8]

Materials:

-

Plasma sample

-

This compound internal standard solution (in chloroform/methanol)

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

0.9% NaCl solution (aqueous)

-

Conical glass tubes with PTFE-lined caps

-

Pipettes

-

Centrifuge (capable of 2000 x g, refrigerated at 4°C)

-

Nitrogen gas evaporator

Procedure:

-

Sample Preparation: Thaw frozen plasma samples on ice.

-

Aliquoting: In a clean glass tube, pipette 100 µL of plasma.

-

Internal Standard Spiking: Add a known amount of this compound internal standard solution to the plasma sample. The amount should be chosen to be within the linear range of the analytical method.

-

Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the tube.

-

Homogenization: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Phase Separation: Add 400 µL of 0.9% NaCl solution to the mixture. Vortex again for 30 seconds.

-

Centrifugation: Centrifuge the tube at 2000 x g for 15 minutes at 4°C. This will separate the mixture into two distinct phases: an upper aqueous/methanol phase and a lower organic (chloroform) phase containing the lipids.

-

Lipid Collection: Carefully aspirate and discard the upper aqueous layer. Using a clean glass pipette, transfer the lower chloroform layer to a new clean glass tube, being careful not to disturb the protein interface.

-

Drying: Evaporate the solvent from the collected lipid extract under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for the intended analysis (e.g., 100 µL of 1:1 butanol:methanol for LC-MS/MS).

Protocol 2: Analysis by HILIC-MS/MS

This protocol outlines a method for the analysis of triglycerides using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS). HILIC separates lipid classes based on the polarity of their head groups.

Instrumentation:

-

UHPLC system with a HILIC column (e.g., a silica-based column with amide functional groups).

-

Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

LC Conditions:

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: 10 mM Ammonium formate (B1220265) in water

-

Gradient:

-

0-2 min: 5% B

-

2-10 min: Gradient to 50% B

-

10-12 min: Hold at 50% B

-

12.1-15 min: Return to 5% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

MS/MS Conditions:

-

Ionization Mode: Positive ESI

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Data Acquisition: Multiple Reaction Monitoring (MRM)

-

MRM Transition for this compound:

-

Precursor Ion (Ammonium Adduct [M+NH₄]⁺): m/z 909.8

-

Product Ion (Neutral Loss of Oleic Acid + NH₃): m/z 608.6

-

Product Ion (Neutral Loss of Heptadecanoic Acid + NH₃): m/z 636.6

-

-

Collision Energy: Optimized for the specific instrument and transitions (typically 25-40 eV).

Visualizations

Diagram 1: Experimental Workflow for Lipid Analysis

The following diagram illustrates the typical workflow from sample collection to data analysis in a lipidomics experiment using an internal standard like this compound.

Caption: Workflow for quantitative lipidomics using a deuterated internal standard.

Diagram 2: Triglyceride Metabolism Pathway (Lipolysis)

Since this compound is a synthetic standard, it doesn't have a natural signaling pathway. This diagram shows the general metabolic pathway of lipolysis, the breakdown of triglycerides, which is a fundamental process in lipid metabolism.[9][10][11]

Caption: The enzymatic cascade of triglyceride breakdown (lipolysis).

References

- 1. brainkart.com [brainkart.com]

- 2. Triglyceride - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. solubility - Are triglycerides soluble in polar solvents? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 7. Plasma lipid extraction [bio-protocol.org]

- 8. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]

- 9. Triglyceride Metabolism: Structure, Regulation, and Role in Metabolic Diseases [metwarebio.com]

- 10. Lipolysis - Wikipedia [en.wikipedia.org]

- 11. Triglyceride Metabolism: Role in Disease and Regulation - Creative Proteomics [creative-proteomics.com]

Technical Guide: 1,3-dioleoyl-2-heptadecanoyl-glycerol-d5 (18:1-17:1-18:1 TG-d5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the deuterated triglyceride 1,3-dioleoyl-2-heptadecanoyl-glycerol-d5 (18:1-17:1-18:1 TG-d5), a critical tool in the field of lipidomics and metabolomics. Its primary application is as an internal standard for the accurate quantification of triglycerides in complex biological samples using mass spectrometry.

Core Physicochemical Properties

The accurate use of this compound as an internal standard is predicated on its well-defined physical and chemical characteristics. These properties are summarized in the table below.

| Property | Value |

| Chemical Name | 1,3-dioleoyl-2-heptadec-10Z-enoyl-glycerol-d5 |

| Synonym | 1,3-dioleoyl-2-heptadecanoyl-glycerol-d5 |

| CAS Number | 2342574-91-6[1][2][3] |

| Empirical Formula | C₅₆H₉₇D₅O₆[3][4] |

| Formula Weight | 876.46 g/mol [1] |

| Exact Mass | 875.8 amu[1] |

| Purity | >99% (by Thin Layer Chromatography)[3] |

| Physical Form | Solution |

| Storage Temperature | -20°C[1][3] |

Principle of Isotope Dilution Mass Spectrometry

The core utility of this compound lies in the principle of stable isotope dilution mass spectrometry. As a deuterated analog of endogenous triglycerides, it exhibits nearly identical chemical and physical properties to the analytes of interest. This ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation. However, its increased mass due to the five deuterium (B1214612) atoms allows it to be distinguished from the endogenous, non-labeled triglycerides by a mass spectrometer. By adding a known amount of the deuterated standard to a sample at the beginning of the workflow, any sample loss or variation in instrument response will affect both the analyte and the standard equally. This allows for a precise and accurate quantification of the analyte based on the ratio of the signal from the endogenous lipid to the signal from the deuterated internal standard.

Caption: Principle of quantification using a stable isotope-labeled internal standard.

Experimental Protocol: Quantification of Triglycerides in Human Plasma

This protocol outlines a general workflow for the quantification of triglycerides in human plasma using this compound as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Materials and Reagents:

-

Human plasma (collected with EDTA)

-

This compound internal standard solution (e.g., in ethanol)

-

Methanol (B129727) (LC-MS grade)

-

Methyl-tert-butyl ether (MTBE) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Ammonium (B1175870) formate

2. Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

Vortex samples to ensure homogeneity.

-

In a clean microcentrifuge tube, add 10 µL of plasma.

-

Add a known amount of the this compound internal standard solution. The exact amount should be optimized to be within the linear range of the instrument's detector and comparable to the expected physiological concentration of the triglycerides of interest.

-

Vortex briefly.

3. Lipid Extraction (MTBE Method):

-

Add 200 µL of methanol to the plasma/internal standard mixture.

-

Vortex for 10 seconds.

-

Add 750 µL of MTBE.

-

Vortex for 1 minute.

-

Add 150 µL of water (LC-MS grade).

-

Vortex for 20 seconds.

-

Centrifuge at 14,000 x g for 5 minutes to induce phase separation.

-

Carefully collect the upper organic phase (containing the lipids) and transfer to a new tube.

-

Dry the organic phase under a stream of nitrogen.

-

Reconstitute the dried lipid extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used for triglyceride analysis.

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 10:90 v/v) with 0.1% formic acid and 10 mM ammonium formate.

-

Gradient: A gradient from a lower to a higher concentration of mobile phase B is used to elute the triglycerides. The specific gradient will depend on the column and the specific triglycerides being analyzed.

-

Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, e.g., 45°C.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is highly specific and sensitive for quantification.

-

MRM Transitions: For each target triglyceride and the internal standard, specific precursor-to-product ion transitions need to be determined. For triglycerides, the precursor ion is often the ammonium adduct [M+NH₄]⁺, and the product ions result from the neutral loss of one of the fatty acid chains.

-

5. Data Analysis:

-

Integrate the peak areas for the endogenous triglycerides and the this compound internal standard.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Generate a calibration curve using known concentrations of non-labeled triglyceride standards spiked with the same amount of internal standard.

-

Determine the concentration of the endogenous triglycerides in the plasma samples by interpolating their peak area ratios on the calibration curve.

Lipidomics Workflow Overview

The use of this compound is an integral part of a comprehensive lipidomics workflow. The following diagram illustrates the key stages of such a workflow.

Caption: A typical lipidomics experimental workflow.

Signaling Pathways

It is important to note that as an exogenous, deuterated molecule, this compound is not a direct participant in endogenous signaling pathways. Its role is purely analytical. However, its use enables the accurate study of triglycerides that are integral to numerous signaling and metabolic pathways, including:

-

Energy Metabolism: Triglycerides are the primary form of energy storage in cells.

-

Lipid Droplet Dynamics: The formation and breakdown of lipid droplets, where triglycerides are stored, are tightly regulated cellular processes.

-

Insulin (B600854) Signaling: Dysregulation of triglyceride metabolism is closely linked to insulin resistance and type 2 diabetes.

-

Atherosclerosis: Elevated levels of certain triglycerides are a risk factor for the development of atherosclerosis.

By providing a reliable method for triglyceride quantification, this compound is an enabling tool for researchers investigating these and other critical biological processes.

References

- 1. LC-MS/MS Analysis of Triglycerides in Blood-Derived Samples | Springer Nature Experiments [experiments.springernature.com]

- 2. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]

- 4. LC-MS/MS Analysis of Triglycerides in Blood-Derived Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Deuterated Triglyceride Standards in Lipidomics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the application of deuterated triglyceride standards in lipidomics. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to accurately and reliably quantify triglycerides in complex biological samples using mass spectrometry-based techniques. This guide covers the core principles of stable isotope dilution, detailed experimental protocols, data analysis considerations, and the synthesis of these critical internal standards.

The Core Principle: Stable Isotope Dilution for Accurate Quantification

Quantitative lipidomics relies on the ability to measure the precise amount of a specific lipid species within a sample. However, the process of sample preparation, extraction, and analysis by mass spectrometry is prone to variability that can affect the final measurement.[1] Deuterated triglyceride standards are powerful tools used to overcome these challenges through a technique called stable isotope dilution (SID).[2]

The fundamental principle of SID involves adding a known amount of a deuterated internal standard (IS), which is a synthetic version of the analyte of interest (the endogenous triglyceride) where some hydrogen atoms have been replaced by deuterium (B1214612) atoms, to the sample at the earliest stage of the workflow.[3] Because the deuterated standard is chemically identical to its non-deuterated counterpart, it behaves similarly during extraction, derivatization, and chromatographic separation. However, due to the mass difference between hydrogen and deuterium, the deuterated standard can be distinguished from the endogenous analyte by the mass spectrometer.

By measuring the ratio of the signal intensity of the endogenous triglyceride to the known concentration of the deuterated internal standard, accurate quantification can be achieved, as this ratio remains constant despite variations in sample recovery or instrument response.[4]

Synthesis of Deuterated Triglyceride Standards

The availability of high-purity deuterated triglyceride standards is crucial for accurate lipidomic analysis. While several deuterated lipid standards are commercially available, understanding their synthesis provides valuable insight into their purity and potential for isotopic scrambling.[5] The synthesis of deuterated triglycerides can be achieved through various methods, including the esterification of glycerol (B35011) with deuterated fatty acids or the interesterification of a triglyceride with a deuterated fatty acid methyl ester.[6]

A common approach involves the H-D exchange of fatty acids using a catalyst in the presence of deuterium oxide (D₂O).[5] The resulting deuterated fatty acids can then be used to synthesize the corresponding triglyceride.

Example Synthetic Scheme: Synthesis of Deuterated Tripalmitin

A general method for the synthesis of deuterated triglycerides involves the acylation of glycerol with deuterated fatty acyl chlorides. The deuterated fatty acid can be prepared by H/D exchange of the corresponding fatty acid.

Experimental Protocols for Quantitative Triglyceride Analysis

Accurate quantification of triglycerides using deuterated standards requires a meticulously executed experimental workflow. This section outlines a detailed protocol for the analysis of triglycerides in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Lipid Extraction

The first critical step is the efficient extraction of lipids from the biological matrix. The Folch method or variations thereof are commonly employed.[7]

Protocol: Lipid Extraction from Plasma

-

To 50 µL of plasma in a glass tube, add 10 µL of the deuterated triglyceride internal standard mix (a solution containing known concentrations of various deuterated triglycerides).

-

Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

-

Vortex the mixture vigorously for 2 minutes.

-

Add 400 µL of 0.9% NaCl solution and vortex for another 30 seconds.

-

Centrifuge at 2,000 x g for 10 minutes to induce phase separation.

-

Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

-

Dry the lipid extract under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The separation and detection of triglycerides are typically performed using reversed-phase liquid chromatography coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[8]

Table 1: Representative LC-MS/MS Method Parameters

| Parameter | Setting |

| LC System | UPLC/HPLC System |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water:Methanol (1:1, v/v) |

| Mobile Phase B | 10 mM Ammonium Acetate in Isopropanol:Acetonitrile (9:1, v/v) |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 55 °C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 500 °C |

| Collision Gas | Argon |

Table 2: Example MRM Transitions for Triglycerides and Deuterated Standards

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mass spectrometry technique used for quantification. It involves selecting a specific precursor ion (Q1) for the target analyte and a specific product ion (Q3) that is formed upon fragmentation of the precursor ion.[9]

| Analyte | Precursor Ion (Q1) [M+NH₄]⁺ | Product Ion (Q3) |

| Tripalmitin (16:0/16:0/16:0) | 824.8 | 551.5 |

| d5-Tripalmitin (IS) | 829.8 | 556.5 |

| Tristearin (18:0/18:0/18:0) | 890.9 | 607.6 |

| d5-Tristearin (IS) | 895.9 | 612.6 |

| Triolein (18:1/18:1/18:1) | 884.8 | 601.5 |

| d5-Triolein (IS) | 889.8 | 606.5 |

| TG(16:0/18:1/18:2) | 854.8 | 577.5 |

Note: The product ions correspond to the neutral loss of one of the fatty acyl chains plus ammonia. The specific transitions should be optimized for the instrument being used.

Data Analysis and Quantification

The data acquired from the LC-MS/MS analysis is processed to obtain the peak areas of the endogenous triglycerides and their corresponding deuterated internal standards.

Calibration Curve

A calibration curve is constructed by analyzing a series of standard solutions containing known concentrations of the non-deuterated triglyceride and a fixed concentration of the deuterated internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

Table 3: Example Calibration Curve Data for Tripalmitin

| Tripalmitin Conc. (µg/mL) | Peak Area (Tripalmitin) | Peak Area (d5-Tripalmitin) | Peak Area Ratio (Analyte/IS) |

| 0.1 | 15,234 | 1,510,876 | 0.010 |

| 0.5 | 78,912 | 1,523,456 | 0.052 |

| 1.0 | 155,678 | 1,509,876 | 0.103 |

| 5.0 | 780,123 | 1,515,432 | 0.515 |

| 10.0 | 1,543,210 | 1,520,987 | 1.015 |

| 50.0 | 7,654,321 | 1,518,765 | 5.040 |

Quantification of Unknown Samples

The concentration of the triglyceride in an unknown sample is determined by calculating the peak area ratio of the endogenous analyte to the internal standard and then using the calibration curve to find the corresponding concentration.

Visualization of Workflows and Pathways

Visualizing the experimental and analytical workflows, as well as the biological pathways being investigated, can greatly enhance understanding.

Lipidomics Experimental Workflow

The following diagram illustrates the key steps in a typical lipidomics experiment using deuterated internal standards.

De Novo Lipogenesis Pathway

Deuterated tracers can be used to study metabolic pathways such as de novo lipogenesis (DNL), the process by which fatty acids and triglycerides are synthesized from non-lipid precursors like glucose.[9][10][11] By providing cells or organisms with a deuterated substrate (e.g., deuterated water or glucose), the incorporation of deuterium into newly synthesized lipids can be traced, providing insights into the rate of DNL.

Conclusion

Deuterated triglyceride standards are indispensable tools in modern lipidomics, enabling accurate and precise quantification of triglycerides in complex biological matrices. By correcting for analytical variability, these standards provide the foundation for reliable biomarker discovery and a deeper understanding of the role of lipids in health and disease. The detailed protocols and workflows presented in this guide offer a solid framework for researchers to implement robust quantitative lipidomics methodologies in their own laboratories.

References

- 1. youtube.com [youtube.com]

- 2. Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipidomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. lcms.cz [lcms.cz]

- 5. Documents download module [ec.europa.eu]

- 6. researchgate.net [researchgate.net]

- 7. Software tool for internal standard based normalization of lipids, and effect of data-processing strategies on resulting values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. waters.com [waters.com]

- 9. De Novo Lipogenesis → Area → Resource 1 [lifestyle.sustainability-directory.com]

- 10. biologydiscussion.com [biologydiscussion.com]

- 11. researchgate.net [researchgate.net]

18:1-17:1-18:1 TG-d5 molecular weight and formula

An In-Depth Technical Guide to 18:1-17:1-18:1 TG-d5

This technical guide provides comprehensive information on the deuterated triglyceride this compound, tailored for researchers, scientists, and drug development professionals. It covers the core physicochemical properties and its application as an internal standard in quantitative analytical methodologies.

Core Molecular Information

This compound, also known as 1,3-dioleoyl-2-heptadec-10Z-enoyl-glycerol-d5, is a deuterated synthetic triglyceride.[1] The incorporation of five deuterium (B1214612) atoms (d5) on the glycerol (B35011) backbone provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of triglycerides in complex biological samples.[1]

Quantitative Data Summary

The key quantitative and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Chemical Formula | C₅₆H₉₇D₅O₆ | [1] |

| Molecular Weight | 876.44 g/mol | [1] |

| Exact Mass | 875.8 Da | [2] |

| Synonym | 1,3-dioleoyl-2-heptadec-10Z-enoyl-glycerol-d5 | [1] |

| Purity | >99% | [1] |

| Storage Temperature | -20°C | [1][2] |

| Primary Application | Internal standard for quantitative analysis (NMR, GC-MS, LC-MS) | [1] |

Application in Quantitative Lipidomics

The primary application of this compound is as an internal standard for the precise quantification of triglycerides in lipidomics studies.[1] In techniques like liquid chromatography-mass spectrometry (LC-MS), a known amount of the deuterated standard is spiked into a biological sample. Since the deuterated standard has nearly identical chemical and physical properties to its non-deuterated counterparts, it co-elutes and co-ionizes with the endogenous triglycerides. By comparing the signal intensity of the endogenous triglyceride to that of the known quantity of the internal standard, accurate quantification can be achieved, correcting for variations in sample preparation and instrument response.

Experimental Workflow for Quantitative Analysis

The following diagram illustrates a typical workflow for the quantification of triglycerides in a biological sample, such as plasma, using this compound as an internal standard with LC-MS/MS.

Caption: Workflow for quantifying triglycerides using an internal standard.

Detailed Experimental Protocols

The following sections provide a generalized protocol for the quantification of triglycerides in human plasma using this compound as an internal standard, based on common lipidomics methodologies.

Sample Preparation: Lipid Extraction

This protocol outlines a common method for extracting lipids from a plasma sample.

-

Aliquoting and Spiking: In a glass tube, aliquot 50 µL of human plasma. Add a precise amount of this compound (e.g., 10 µL of a 10 µg/mL solution in methanol) to serve as the internal standard.

-

Protein Precipitation and Lipid Extraction: Add 1 mL of a 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727) to the plasma sample. Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Phase Separation: Add 200 µL of 0.9% NaCl solution to the tube to induce the separation of aqueous and organic phases. Vortex for another 30 seconds.

-

Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. This will result in a lower organic phase containing the lipids, an upper aqueous phase, and a protein disc at the interface.

-

Lipid Collection: Carefully aspirate the lower organic phase using a glass Pasteur pipette and transfer it to a new clean glass tube.

-

Drying and Reconstitution: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen. Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis, such as a 9:1 (v/v) mixture of methanol and toluene.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This section details a representative method for the analysis of the extracted lipids.

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used for separating triglyceride species.

-

Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate.

-

Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing to a high percentage of mobile phase B to elute the hydrophobic triglycerides.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 200-400 µL/min.

-

Injection Volume: 5-10 µL of the reconstituted lipid extract.

-

-

Mass Spectrometry (MS) System: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode (ESI+) is typically used for triglyceride analysis, often detecting the ammonium adducts ([M+NH₄]⁺).

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is a sensitive and specific method for quantification on a triple quadrupole mass spectrometer. This involves monitoring a specific precursor ion to product ion transition for both the endogenous triglyceride and the deuterated internal standard.

-

MRM Transitions:

-

For Endogenous Triglycerides: The precursor ion will be the [M+NH₄]⁺ adduct of the target triglyceride. The product ion will correspond to the neutral loss of one of the fatty acyl chains.

-

For this compound: The precursor ion will be its [M+NH₄]⁺ adduct. The product ion will correspond to the neutral loss of one of the fatty acyl chains (e.g., oleic acid or heptadecanoic acid).

-

-

Data Analysis and Quantification

-

Peak Integration: Integrate the chromatographic peak areas for the specific MRM transitions of both the target endogenous triglyceride and the this compound internal standard.

-

Response Ratio Calculation: Calculate the ratio of the peak area of the endogenous triglyceride to the peak area of the internal standard.

-

Calibration Curve: Prepare a series of calibration standards with known concentrations of a non-deuterated triglyceride standard and a constant concentration of the this compound internal standard. Analyze these standards using the same LC-MS/MS method and plot the response ratio against the concentration of the standard to generate a calibration curve.

-

Concentration Determination: Determine the concentration of the endogenous triglyceride in the sample by comparing its response ratio to the calibration curve.

References

A Technical Guide to 18:1-17:1-18:1 TG-d5 for Lipidomics Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the deuterated triglyceride internal standard, 18:1-17:1-18:1 TG-d5. It is designed to assist researchers, scientists, and drug development professionals in its application for accurate and reliable quantification of triglycerides in complex biological samples using mass spectrometry-based lipidomics. This guide covers suppliers and pricing, detailed experimental protocols for sample preparation and analysis, and the chemical properties of the standard.

Introduction to this compound as an Internal Standard

1,3-dioleoyl-2-heptadecenoyl-glycerol-d5, commonly referred to as this compound, is a synthetic, stable isotope-labeled triglyceride. It serves as an ideal internal standard for quantitative lipidomics studies.[1] The incorporation of five deuterium (B1214612) atoms (d5) on the glycerol (B35011) backbone results in a mass shift that allows it to be distinguished from endogenous triglycerides by a mass spectrometer.[2] Its chemical structure, featuring two oleic acid (18:1) chains and one heptadecanoic acid (17:1) chain, is designed to mimic the chromatographic behavior of common triglycerides found in biological systems.

The use of a proper internal standard like this compound is crucial for correcting variations that can occur during sample preparation, extraction, and analysis.[1][3] By adding a known amount of the deuterated standard to a sample at the beginning of the workflow, any sample loss or variation in ionization efficiency can be normalized, leading to highly accurate and reproducible quantification of endogenous triglycerides.[1][4]

Supplier and Pricing Information

The availability and pricing of this compound can vary between suppliers. Below is a summary of known suppliers. Please note that pricing is often subject to change and may require a direct quote from the supplier.

| Supplier | Product Name/Synonym | CAS Number | Molecular Weight | Pricing (USD) |

| Avanti Polar Lipids | This compound | 2342574-91-6 | 876.44 | Price on request |

| (Distributed by Sigma-Aldrich) | 1,3-dioleoyl-2-heptadec-10Z-enoyl-glycerol-d5 | |||

| MedChemExpress | This compound | Not specified | Not specified | Contact for quote |

| PubChem | This compound | Not specified | 875.799 Da (Monoisotopic Mass) | Not applicable |

Note: Pricing is for informational purposes only and may not reflect the most current rates. It is highly recommended to contact the suppliers directly for an accurate quote.

Chemical and Physical Properties

A comprehensive understanding of the chemical and physical properties of this compound is essential for its effective use.

| Property | Value | Source |

| IUPAC Name | [1,1,2,3,3-pentadeuterio-2-[(Z)-heptadec-10-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | PubChem[2] |

| Molecular Formula | C₅₆H₉₇D₅O₆ | Sigma-Aldrich[5] |

| Molecular Weight | 876.44 g/mol | Sigma-Aldrich[5] |

| Monoisotopic Mass | 875.799 Da | PubChem[2] |

| CAS Number | 2342574-91-6 | Sigma-Aldrich[5] |

| Physical Form | Solution | Sigma-Aldrich[5] |

| Storage Temperature | -20°C | Sigma-Aldrich[5] |

| Purity | >99% (TLC) | Sigma-Aldrich[5] |

Experimental Protocols

Accurate quantification of triglycerides using this compound as an internal standard requires robust and reproducible experimental protocols. The following sections detail the key steps from sample preparation to data analysis.

Lipid Extraction

The first critical step is the efficient extraction of lipids from the biological matrix. Two widely used methods are the Folch and methyl-tert-butyl ether (MTBE) extraction protocols. The choice of method may depend on the sample type and downstream analytical requirements.

4.1.1. Folch Method

The Folch method is a classic and widely adopted protocol for lipid extraction.

Materials:

-

Methanol

-

0.9% NaCl solution

-

Homogenizer

-

Centrifuge

-

Nitrogen evaporator or vacuum concentrator

Procedure:

-

Homogenization: Homogenize the tissue sample with a chloroform:methanol (2:1, v/v) mixture. The final volume should be 20 times the volume of the tissue sample (e.g., 1 g of tissue in 20 mL of solvent).

-

Agitation: Agitate the homogenate for 15-20 minutes at room temperature.

-

Filtration/Centrifugation: Separate the liquid phase by filtering through filter paper or by centrifugation.

-

Washing: Add 0.2 volumes of 0.9% NaCl solution to the collected liquid phase. Vortex briefly and centrifuge at a low speed (e.g., 2000 rpm) to induce phase separation.

-

Phase Separation: Two distinct phases will form. The lower chloroform phase contains the lipids, while the upper aqueous phase contains polar metabolites.

-

Lipid Collection: Carefully collect the lower chloroform phase.

-

Drying: Evaporate the solvent from the collected lipid extract under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water).

4.1.2. MTBE Method

The MTBE method is a safer alternative to the chloroform-based Folch method and is well-suited for high-throughput applications.

Materials:

-

Methanol

-

Methyl-tert-butyl ether (MTBE)

-

Water (MS-grade)

-

Centrifuge

-

Nitrogen evaporator or vacuum concentrator

Procedure:

-

Sample Preparation: To your sample, add cold methanol.

-

Addition of MTBE: Add cold MTBE to the sample.

-

Vortexing: Vortex the mixture thoroughly.

-

Phase Separation: Add water to induce phase separation.

-

Centrifugation: Centrifuge the mixture (e.g., at 10,000 x g for 10 minutes at 4°C) to separate the organic and aqueous phases.

-

Lipid Collection: The lipids will be in the upper organic (MTBE) phase. Carefully collect this upper layer.

-

Drying: Dry the collected organic phase using a vacuum concentrator (SpeedVac).

-

Reconstitution: Reconstitute the dried lipids in a suitable solvent for LC-MS analysis.

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for the quantification of triglycerides.

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used for separating triglycerides based on their hydrophobicity.[1]

-

Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[1]

-

Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[1]

-

Gradient: A typical gradient starts with a lower percentage of mobile phase B and gradually increases to elute the more non-polar triglycerides.[1]

-

Flow Rate: A flow rate of 0.3-0.6 mL/min is generally used.[1]

-

Column Temperature: Maintaining a constant column temperature (e.g., 55°C) is important for reproducible retention times.[1]

Mass Spectrometry Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+) is typically used for the analysis of triglycerides, often forming ammonium adducts ([M+NH₄]⁺).[6][7]

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is a highly sensitive and selective mode for quantification. It involves monitoring a specific precursor ion to product ion transition.[7][8]

-

MRM Transitions: For triglyceride analysis, the precursor ion is typically the ammonium adduct of the triglyceride. The product ions are generated by the neutral loss of one of the fatty acid chains.[6][7] For this compound, the specific MRM transitions would need to be optimized on the instrument, but would be based on the neutral loss of the 18:1 or 17:1 fatty acid chains from the deuterated precursor ion.

Data Analysis

The data analysis workflow for a targeted lipidomics experiment using an internal standard involves several key steps.

-

Peak Integration: Integrate the chromatographic peaks for both the endogenous triglycerides and the this compound internal standard.

-

Response Ratio Calculation: Calculate the ratio of the peak area of the endogenous triglyceride to the peak area of the internal standard.

-

Quantification: Use the response ratio to determine the concentration of the endogenous triglyceride based on a calibration curve or by direct comparison to the known concentration of the spiked internal standard.

Visualizations

Experimental and Data Analysis Workflow

The following diagram illustrates a typical workflow for a quantitative lipidomics experiment using a deuterated internal standard.

Caption: Lipidomics workflow using a deuterated internal standard.

This diagram outlines the major steps from sample collection to the final quantification of triglycerides. The process begins with the addition of the deuterated internal standard to the biological sample, followed by lipid extraction. The extracted lipids are then analyzed by LC-MS/MS, and the resulting data is processed to calculate the concentration of the target triglycerides.

References

- 1. benchchem.com [benchchem.com]

- 2. PubChemLite - this compound (C56H102O6) [pubchemlite.lcsb.uni.lu]

- 3. The Hitchhiker’s Guide to Untargeted Lipidomics Analysis: Practical Guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, Avanti, 2342574-91-6, 860914L, Sigma-Aldrich [sigmaaldrich.com]

- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 7. lcms.cz [lcms.cz]

- 8. LC/MS/MS MRM Library for Triglycerides : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

storage conditions for 18:1-17:1-18:1 TG-d5

An In-depth Technical Guide to the Storage of 18:1-17:1-18:1 TG-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the optimal storage conditions for the deuterated triglyceride this compound (1,3-dioleoyl-2-heptadecanoyl-glycerol-d5). Adherence to these guidelines is critical for maintaining the stability and purity of this compound, ensuring the accuracy and reproducibility of experimental results in lipidomics, metabolomics, and other research applications.

Core Storage Recommendations

The consensus from leading suppliers is that this compound should be stored at -20°C for long-term stability.[1][2][3][4] This low temperature is essential to minimize lipid degradation from oxidation and hydrolysis.

Quantitative Storage Parameters

A summary of the key storage conditions from various suppliers is presented in the table below for easy comparison.

| Parameter | Recommendation | Source |

| Storage Temperature | -20°C | Avanti Polar Lipids[1], MedChemExpress[2], Sigma-Aldrich[3] |

| Shipping Condition | Dry Ice | Sigma-Aldrich[3] |

| Physical Form | Solution | MedChemExpress[2], Sigma-Aldrich[3] |

| Long-term Stability | Up to 2 years (in solution) | MedChemExpress[2] |

| Short-term Stability | 3 Months | Avanti Polar Lipids (for a similar TG-d5 product)[5] |

Experimental Protocols and Handling

While specific experimental protocols will vary based on the application, the handling and preparation of this compound as an internal standard in mass spectrometry-based lipidomics is a common use case.

General Handling Guidelines

-

Avoid Repeated Freeze-Thaw Cycles: To prevent degradation, it is advisable to aliquot the standard into smaller, single-use volumes upon receipt.

-

Inert Atmosphere: For maximum stability, especially if the solvent is evaporated, the compound should be stored under an inert gas like argon or nitrogen.

-

Proper Solvents: this compound is often supplied in a solution, such as a dichloromethane (B109758):methanol mixture. When further dilutions are necessary, use high-purity solvents appropriate for the analytical method.

Example Protocol: Preparation of Internal Standard Working Solution

-

Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent condensation of moisture into the solution.

-

Dilution: Prepare a stock solution by diluting the original standard with a suitable solvent, such as a 2:1 mixture of dichloromethane to methanol.

-

Working Solution: Further dilute the stock solution to the final desired concentration (e.g., 0.2 µg/mL) for spiking into samples before lipid extraction.[6][7]

-

Storage of Diluted Standards: Store freshly prepared diluted standards at -20°C and use them within a short period to ensure accuracy.

Visualized Workflows

Logical Workflow for Handling and Storage

The following diagram illustrates the recommended workflow from receiving the compound to its use in an experiment.

Caption: Recommended handling and storage workflow for this compound.

Potential Degradation Pathway

This diagram illustrates the primary degradation pathways for triglycerides that are mitigated by proper storage.

Caption: Key degradation pathways for triglycerides.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, Avanti, 2342574-91-6, 860914L, Sigma-Aldrich [sigmaaldrich.com]

- 4. avantiresearch.com [avantiresearch.com]

- 5. avantiresearch.com [avantiresearch.com]

- 6. mdpi.com [mdpi.com]

- 7. Comparison of the Fatty Acid and Triglyceride Profiles of Big Eye Tuna (Thunnus obesus), Atlantic salmon (Salmo salar) and Bighead Carp (Aristichthysnobilis) Heads - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Purity and Isotopic Enrichment of 18:1-17:1-18:1 TG-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and isotopic enrichment of the deuterated triglyceride 18:1-17:1-18:1 TG-d5 (1,3-dioleoyl-2-heptadec-10Z-enoyl-glycerol-d5). This internal standard is crucial for accurate quantification in lipidomics and metabolic research. This document outlines its chemical and isotopic characteristics, details relevant experimental protocols, and provides a logical workflow for its application in mass spectrometry-based analyses.

Quantitative Data Summary

The quality of an internal standard is paramount for the accuracy and reliability of quantitative studies. The following tables summarize the key purity specifications for this compound.

Table 1: Chemical Purity and Physical Properties

| Parameter | Specification | Source(s) |

| Chemical Purity | >99% | [1][2][3] |

| Chemical Formula | C₅₆H₉₇D₅O₆ | [1][2] |

| Molecular Weight | 876.46 g/mol | [1][2] |

| Exact Mass | 875.8 u | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Storage Temperature | -20°C | [1] |

Table 2: Isotopic Purity

| Parameter | Specification | Source(s) |

| Deuterium (B1214612) Atoms | 5 | [1][2] |

| Isotopic Purity of d5 Glycerol (B35011) Precursor | Typically ≥98 atom % D |

Note: While specific isotopic enrichment data for the final this compound product is not publicly available from vendors, the high isotopic purity of the deuterated glycerol precursor is a strong indicator of high enrichment in the final product.

Experimental Protocols

The effective use of this compound as an internal standard relies on robust and well-defined experimental procedures. The following sections detail generalized protocols for the synthesis, purification, and analysis of this and similar deuterated triglycerides.

Synthesis of Asymmetric Deuterated Triglycerides

The synthesis of mixed-acid triglycerides like this compound is a multi-step process that requires precise control to ensure the correct placement of fatty acids and the deuterium label. A general chemoenzymatic approach is outlined below.[4][5][6]

Protocol: Chemoenzymatic Synthesis of 1,3-dioleoyl-2-heptadecenoyl-glycerol-d5

-

Preparation of Deuterated Glycerol Backbone: Start with commercially available glycerol-d5.

-

Enzymatic Acylation at sn-1 and sn-3 Positions:

-

Utilize a 1,3-specific lipase (B570770) (e.g., from Rhizomucor miehei) to catalyze the esterification of the glycerol-d5 with oleic acid. This selectively adds oleic acid to the primary hydroxyl groups.

-

The reaction is typically carried out in a solvent-free system or in an organic solvent like hexane.

-

Reaction conditions (temperature, time, enzyme load) need to be optimized to maximize the yield of 1,3-dioleoyl-glycerol-d5.

-

-

Purification of 1,3-dioleoyl-glycerol-d5:

-

The reaction mixture is purified to isolate the 1,3-diglyceride. This can be achieved using column chromatography on silica (B1680970) gel.

-

-

Chemical Acylation at sn-2 Position:

-

The purified 1,3-dioleoyl-glycerol-d5 is then acylated with heptadecenoic acid at the sn-2 position.

-

This is typically a chemical reaction using an activated form of the fatty acid (e.g., acyl chloride or anhydride) in the presence of a catalyst.

-

-

Final Purification:

-

The final product, this compound, is purified from the reaction mixture using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).

-

Purification of Deuterated Triglycerides

High purity is essential for an internal standard. Chromatographic methods are the primary means of purifying synthesized deuterated triglycerides.[7][8]

Protocol: HPLC Purification of Triglycerides

-

Column Selection: A reversed-phase C18 column is commonly used for triglyceride separation.

-

Mobile Phase: A gradient elution is typically employed. A common mobile phase system is a gradient of a strong solvent like methyl-tert-butyl ether (MTBE) or acetone (B3395972) in a weaker solvent like acetonitrile.[9]

-

Detection: An evaporative light scattering detector (ELSD) or a mass spectrometer can be used for detection, as triglycerides lack a strong UV chromophore.

-

Fraction Collection: Fractions corresponding to the desired triglyceride are collected, and the solvent is evaporated to yield the purified product.

Analysis of Purity and Isotopic Enrichment

The chemical purity and isotopic enrichment of the final product must be rigorously assessed.

Protocol: Mass Spectrometry for Isotopic Enrichment Analysis

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS) is ideal for this analysis.[10]

-

Chromatography: A C18 reversed-phase column with a suitable gradient can separate the deuterated triglyceride from any non-deuterated counterparts or other impurities.

-

Mass Spectrometry:

-

Acquire full scan mass spectra in a high-resolution mode.

-

The isotopic distribution of the molecular ion of this compound is analyzed.

-

The relative intensities of the monoisotopic peak (M+0) and the deuterated peaks (M+1 to M+5) are used to calculate the isotopic enrichment.

-

Specialized software can aid in the deconvolution of the isotopic cluster to determine the percentage of molecules that contain the desired number of deuterium atoms.

-

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the key processes involved in the synthesis and use of this compound.

Caption: Chemoenzymatic synthesis workflow for this compound.

Caption: Use of this compound in a lipidomics workflow.[11][12][13][14][15]

Conclusion

This compound is a high-purity deuterated triglyceride that serves as an essential internal standard for accurate and precise quantification of triglycerides in complex biological matrices. Its synthesis requires a controlled, multi-step process, and its purity and isotopic enrichment must be rigorously verified using techniques such as HPLC and high-resolution mass spectrometry. The workflows presented in this guide provide a framework for the synthesis and application of this and similar internal standards in advanced lipidomics research. For researchers and drug development professionals, the use of well-characterized internal standards like this compound is fundamental to generating reliable and reproducible data in metabolic studies.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 1,3-distearoyl-2-oleoylglycerol by enzymatic acidolysis in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rapid Detection and Quantification of Triacylglycerol by HPLC–ELSD in Chlamydomonas reinhardtii and Chlorella Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. aocs.org [aocs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]

- 12. tripod.swarthmore.edu [tripod.swarthmore.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Lipidomics Workflow for Analyzing Lipid Profiles Using Multiple Reaction Monitoring (MRM) in Liver Homogenate of Mice with Non-alcoholic Steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 18:1-17:1-18:1 TG-d5 as an Internal Standard in Lipidomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of triglycerides (TGs) is crucial for understanding cellular metabolism, disease pathogenesis, and the efficacy of therapeutic interventions. In mass spectrometry-based lipidomics, stable isotope-labeled internal standards are indispensable for correcting for sample loss during preparation and for matrix effects during ionization.[1] This document provides detailed application notes and protocols for the use of 18:1-17:1-18:1 TG-d5 as an internal standard for the quantitative analysis of triglycerides in biological samples.

This compound is a deuterated triglyceride that is chemically identical to its endogenous counterparts but has a different mass due to the presence of five deuterium (B1214612) atoms. This mass difference allows for its distinct detection by a mass spectrometer, making it an ideal internal standard for the quantification of a wide range of triglyceride species.[2][3]

Key Applications

-

Quantitative Lipidomics: Accurate quantification of triglyceride molecular species in complex biological matrices such as plasma, serum, tissues, and cells.

-

Metabolic Studies: Tracing the flux of fatty acids into and out of the triglyceride pool in metabolic labeling studies.

-

Biomarker Discovery: Identifying and validating triglyceride-based biomarkers for various diseases, including metabolic syndrome, cardiovascular disease, and nonalcoholic fatty liver disease (NAFLD).

-

Drug Development: Assessing the impact of novel therapeutics on lipid metabolism and triglyceride profiles.

Experimental Protocols

Protocol 1: Preparation of Internal Standard Stock and Working Solutions

-

Internal Standard: 1,3-dioleoyl-2-heptadecenoyl-glycerol-d5 (this compound).

-

Preparation of Stock Solution (1 mg/mL):

-

Obtain high-purity this compound from a reputable supplier.

-

Dissolve a known amount of the standard in a suitable organic solvent, such as chloroform:methanol (B129727) (2:1, v/v), to achieve a final concentration of 1 mg/mL.

-

Store the stock solution in an amber glass vial at -20°C or -80°C to prevent degradation.

-

-

Preparation of Working Solution (e.g., 10 µg/mL):

-

On the day of the experiment, dilute the stock solution with the same solvent to the desired working concentration. The optimal concentration of the internal standard should be determined empirically but is typically in the range that matches the endogenous levels of the triglycerides of interest in the samples being analyzed.

-

Protocol 2: Sample Preparation (Lipid Extraction from Plasma/Serum)

This protocol is based on the methyl-tert-butyl ether (MTBE) extraction method, which is effective for the extraction of a broad range of lipids.

-

Sample Thawing: Thaw plasma or serum samples on ice to prevent lipid degradation.

-

Aliquoting: Aliquot 20 µL of each plasma/serum sample into a 1.5 mL microcentrifuge tube. Prepare a blank sample by aliquoting 20 µL of water.

-

Internal Standard Spiking: Add a known amount of the this compound internal standard working solution to each sample (except the blank). The amount added should be consistent across all samples.

-

Addition of Methanol: Add 225 µL of cold methanol to each tube and vortex for 10 seconds.

-

Addition of MTBE: Add 750 µL of cold MTBE to each tube, vortex for 10 seconds, and then shake at 4°C for 6 minutes.

-

Phase Separation: Add 192.5 µL of water to induce phase separation. Vortex for 1 minute and then centrifuge at 14,000 rpm for 2 minutes.

-

Collection of Organic Phase: Carefully collect the upper organic phase (lipophilic fraction) and transfer it to a new tube.

-

Drying: Evaporate the solvent to dryness under a stream of nitrogen or using a centrifugal evaporator.

-

Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the LC-MS system, for example, 100 µL of 9:1 methanol:toluene. Vortex and centrifuge to pellet any insoluble material before transferring the supernatant to an autosampler vial.

Protocol 3: LC-MS/MS Analysis of Triglycerides

Instrumentation: A high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer is recommended.

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | C18 or C30 reversed-phase column (e.g., 150 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate |

| Mobile Phase B | Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate |

| Flow Rate | 0.25 - 0.35 mL/min |

| Column Temperature | 45 - 55 °C |

| Injection Volume | 2 - 5 µL |

LC Gradient:

| Time (min) | % Mobile Phase B |

| 0.0 | 45 |

| 2.0 | 45 |

| 12.0 | 95 |

| 15.0 | 95 |

| 15.1 | 45 |

| 20.0 | 45 |

Mass Spectrometry (MS) Conditions (Positive Ion Mode):

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |